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Compound of Interest

Compound Name:
N-(4-Formyl-1,3-thiazol-2-

YL)acetamide

Cat. No.: B102044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a

cornerstone in medicinal chemistry. Its unique structural features allow for diverse substitutions,

leading to a vast library of derivatives with a wide spectrum of biological activities. This

technical guide provides a comprehensive overview of the significant pharmacological

properties of thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-

inflammatory effects. This document is intended to serve as a valuable resource for

researchers and professionals involved in drug discovery and development, offering detailed

data, experimental protocols, and insights into the mechanisms of action of these promising

compounds.

Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have emerged as a promising class of anticancer agents, with several

compounds demonstrating potent cytotoxicity against various cancer cell lines.[1][2] Their

mechanisms of action are diverse, often involving the inhibition of key signaling pathways

crucial for cancer cell proliferation and survival.[3][4]

Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various thiazole derivatives has been quantified using the half-

maximal inhibitory concentration (IC50), which represents the concentration of a compound
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required to inhibit the growth of 50% of a cancer cell population. The following table

summarizes the IC50 values of selected thiazole derivatives against common cancer cell lines.
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Compound ID/Reference Cancer Cell Line IC50 (µM)

Compound 4c[5] MCF-7 (Breast) 2.57 ± 0.16

HepG2 (Liver) 7.26 ± 0.44

Compound 4a[5] MCF-7 (Breast) 12.7 ± 0.77

HepG2 (Liver) 6.69 ± 0.41

Compound 4b[5] MCF-7 (Breast) 31.5 ± 1.91

HepG2 (Liver) 51.7 ± 3.13

Compound 5[5] MCF-7 (Breast) 28.0 ± 1.69

HepG2 (Liver) 26.8 ± 1.62

Staurosporine (Standard)[5] MCF-7 (Breast) 6.77 ± 0.41

HepG2 (Liver) 8.4 ± 0.51

Compound 4m[2] BxPC-3 (Pancreatic) 1.69

MOLT-4 (Leukemia) 2.2

MCF-7 (Breast) 1.85

Compound 4n[2] BxPC-3 (Pancreatic) >10

MOLT-4 (Leukemia) >10

MCF-7 (Breast) 2.8

Compound 4r[2] BxPC-3 (Pancreatic) 2.1

MOLT-4 (Leukemia) 2.5

MCF-7 (Breast) 2.3

Compound 6[6] A549 (Lung) 12.0 ± 1.73

C6 (Glioma) 3.83 ± 0.76

Cisplatin (Standard)[6] A549 (Lung) >50

C6 (Glioma) 11.5 ± 0.71
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Mechanism of Action: Inhibition of Signaling Pathways
A significant number of thiazole derivatives exert their anticancer effects by targeting critical

signaling pathways that are often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell

growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers,

making it an attractive target for therapeutic intervention.[3][4] Thiazole derivatives have been

shown to effectively inhibit this pathway at various nodes.[3][7][8] For instance, some

derivatives act as dual PI3K/mTOR inhibitors, leading to the suppression of downstream

signaling and induction of apoptosis.[3][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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